1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)-

Übersicht

Beschreibung

Xinchaunling is a biochemical.

Biologische Aktivität

1-Piperazineethanol derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)- , is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

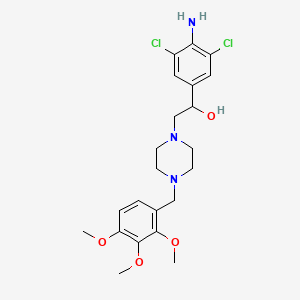

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H24Cl2N2O3

- Molecular Weight : 397.31 g/mol

The compound features a piperazine ring, a dichlorophenyl moiety, and a trimethoxyphenyl group, which contribute to its biological properties.

The biological activity of 1-Piperazineethanol derivatives often involves interaction with specific biological targets. For instance, compounds with similar piperazine structures have been shown to inhibit enzymes critical for bacterial survival and proliferation. Notably, the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) has been linked to anti-tubercular activity in related compounds .

Biological Activities

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. A study found that related piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis by inhibiting IMPDH .

- Table 1 summarizes the antimicrobial efficacy of related piperazine compounds:

- Cardiovascular Effects :

- Anticancer Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the piperazine ring or the phenyl groups significantly influence their efficacy and selectivity towards biological targets .

Case Studies

Several studies have explored the biological activities of compounds related to 1-Piperazineethanol:

- Study on Tuberculosis Inhibition : A series of analogues were synthesized and evaluated for their inhibitory activity against M. tuberculosis IMPDH. The results indicated that structural modifications could enhance selectivity and potency against resistant strains .

- Cardiovascular Activity Evaluation : In vivo studies demonstrated that certain piperazine derivatives could modulate cardiac function without significant toxicity to mammalian cells .

Wissenschaftliche Forschungsanwendungen

1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)- is a complex molecule with potential applications in medicinal chemistry. The synthesis of this compound typically involves the formation of the piperazine ring and subsequent functionalization with dichlorophenyl and trimethoxyphenyl groups.

Technical parameters

- Molecular Structure Analysis Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can analyze the molecular structure of 1-Piperazineethanol, alpha-(4-amino-3,5-dichlorophenyl)-4-((2,3,4-trimethoxyphenyl)methyl)-.

- Three-Dimensional Structure The compound exhibits a complex three-dimensional structure due to steric hindrance from the bulky aromatic groups. Computational modeling can provide insights into its conformational flexibility and potential binding modes with biological targets.

- Chemical Reactions 1-Piperazineethanol can participate in chemical reactions typical of amines and ethers, which are crucial for modifying its properties or synthesizing derivatives with enhanced biological activity.

- Mechanism of Action The mechanism of action for 1-Piperazineethanol derivatives often involves interaction with neurotransmitter receptors or enzymes within biological systems. Experimental studies using radiolabeled compounds or binding assays can elucidate these mechanisms further.

- Physical and Chemical Properties The physical and chemical properties of 1-Piperazineethanol are essential for understanding its behavior in biological systems and influence formulation strategies for drug delivery systems.

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29Cl2N3O4/c1-29-19-5-4-14(21(30-2)22(19)31-3)12-26-6-8-27(9-7-26)13-18(28)15-10-16(23)20(25)17(24)11-15/h4-5,10-11,18,28H,6-9,12-13,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBIUAODGHENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909116 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104672-11-9 | |

| Record name | Xinchaunling | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.